2-(azepan-1-yl)propanoic Acid 2-(azepan-1-yl)propanoic Acid
Brand Name: Vulcanchem
CAS No.: 302914-01-8
VCID: VC3386181
InChI: InChI=1S/C9H17NO2/c1-8(9(11)12)10-6-4-2-3-5-7-10/h8H,2-7H2,1H3,(H,11,12)
SMILES: CC(C(=O)O)N1CCCCCC1
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7 g/mol

2-(azepan-1-yl)propanoic Acid

CAS No.: 302914-01-8

Cat. No.: VC3386181

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.7 g/mol

* For research use only. Not for human or veterinary use.

2-(azepan-1-yl)propanoic Acid - 302914-01-8

Specification

CAS No. 302914-01-8
Molecular Formula C9H18ClNO2
Molecular Weight 207.7 g/mol
IUPAC Name 2-(azepan-1-yl)propanoic acid
Standard InChI InChI=1S/C9H17NO2/c1-8(9(11)12)10-6-4-2-3-5-7-10/h8H,2-7H2,1H3,(H,11,12)
Standard InChI Key GROYAMNQYOLMTI-UHFFFAOYSA-N
SMILES CC(C(=O)O)N1CCCCCC1
Canonical SMILES CC(C(=O)O)N1CCCCCC1.Cl

Introduction

Structural Characteristics

2-(azepan-1-yl)propanoic acid consists of an azepane ring with a propanoic acid substituent. The nitrogen atom in the azepane ring is directly connected to the alpha carbon of the propanoic acid chain, which also bears a methyl group.

Physical and Chemical Properties

2-(azepan-1-yl)propanoic acid possesses distinct physical and chemical properties that influence its behavior in various applications. The free base and hydrochloride salt forms exhibit slightly different properties.

Basic Properties

The basic physicochemical properties of the free base form of 2-(azepan-1-yl)propanoic acid are summarized below:

PropertyValue
Molecular Weight171.2382 g/mol
Physical State at Room TemperaturePresumed solid
SolubilityLikely soluble in water and polar organic solvents

For the hydrochloride salt (2-(azepan-1-yl)propanoic acid hydrochloride):

PropertyValue
Molecular FormulaC₉H₁₈ClNO₂
Molecular Weight207.70 g/mol
CAS Number302914-01-8
LogP2.07540
PSA (Polar Surface Area)40.54000

The compound's LogP value of approximately 2.08 for the hydrochloride salt suggests moderate lipophilicity, indicating a balanced distribution between aqueous and organic phases .

Spectroscopic Properties

Spectroscopic data provides valuable insights into the molecular structure and behavior of 2-(azepan-1-yl)propanoic acid. The predicted collision cross-section (CCS) values for various adducts of the compound are as follows:

Adductm/zPredicted CCS (Ų)
[M+H]⁺172.13321135.2
[M+Na]⁺194.11515142.1
[M+NH₄]⁺189.15975141.6
[M+K]⁺210.08909139.8
[M-H]⁻170.11865134.8
[M+Na-2H]⁻192.10060138.6
[M]⁺171.12538135.7
[M]⁻171.12648135.7

These collision cross-section values are crucial for analytical methods such as ion mobility spectrometry and can help in the identification and characterization of the compound in complex mixtures .

Chemical Reactivity

The chemical structure of 2-(azepan-1-yl)propanoic acid suggests several potential reaction pathways based on its functional groups.

Acid-Base Properties

As a secondary amine-containing carboxylic acid, this compound can participate in acid-base reactions:

  • The carboxylic acid group can deprotonate to form a carboxylate anion

  • The tertiary amine nitrogen can accept a proton to form a quaternary ammonium salt

This amphoteric nature contributes to its formation of the hydrochloride salt, which is well-documented in the literature .

Analytical Profile

Various analytical techniques can be employed to identify and characterize 2-(azepan-1-yl)propanoic acid and its hydrochloride salt.

Chromatographic Analysis

Liquid chromatography methods would likely be effective for analyzing this compound, with detection possible through:

  • UV detection, particularly if derivatized

  • Mass spectrometry, using the characteristic m/z values noted in the collision cross-section data

  • Ion mobility spectrometry, utilizing the predicted CCS values

Spectroscopic Identification

The compound can potentially be identified and characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Infrared (IR) spectroscopy for functional group identification

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

Regulatory and Classification Information

The available data provides some regulatory and classification information for 2-(azepan-1-yl)propanoic acid hydrochloride.

Harmonized System Classification

ParameterValue
HS Code2933990090
DescriptionHeterocyclic compounds with nitrogen hetero-atom(s) only
VAT17.0%
Tax rebate rate13.0%
MFN tariff6.5%
General tariff20.0%

This classification information is particularly relevant for international trade and customs purposes .

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